4-(1H-Imidazol-1-yl)benzenecarbothioamide

Vue d'ensemble

Description

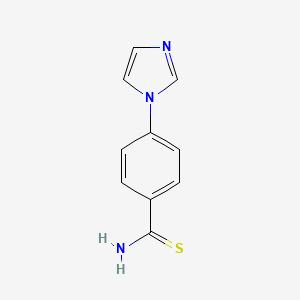

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a chemical compound with the molecular formula C10H9N3S. It is characterized by the presence of an imidazole ring attached to a benzene ring, which is further connected to a carbothioamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-Imidazol-1-yl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of 4-(1H-Imidazol-1-yl)benzenecarbothioamide exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cells, particularly in models resistant to conventional therapies. A notable study demonstrated that modifications to the imidazole ring enhanced the compound's activity against breast cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are crucial in the treatment of cancers with BRCA mutations. The structure-activity relationship (SAR) studies revealed that substituents on the imidazole ring significantly influence the inhibitory potency against PARP-1, making it a candidate for further optimization .

Metal-Organic Frameworks (MOFs)

This compound serves as an organic ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation processes, and catalysis. The compound's ability to coordinate with various metal ions allows for the formation of stable MOFs with desirable properties .

Catalysis

The thioamide group in this compound is known to facilitate catalytic reactions. Research indicates that it can act as a catalyst in organic transformations, such as the synthesis of heterocycles and other complex organic molecules. Its effectiveness is attributed to the ability of the thioamide group to stabilize reaction intermediates through hydrogen bonding and coordination with metal catalysts .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(1H-Imidazol-1-yl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-Imidazol-1-yl)benzoic acid

- 4-(1H-Imidazol-1-yl)phenol

- 4-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

4-(1H-Imidazol-1-yl)benzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .

Activité Biologique

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9N3S

- Molecular Weight : 203.26 g/mol

- CAS Number : 423769-74-8

- IUPAC Name : 4-imidazol-1-ylbenzenecarbothioamide

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may bind to active sites of enzymes, causing either inhibition or activation depending on the context .

- Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially inducing apoptosis in cancer cells by modulating survival and proliferation signals. Its ability to alter gene expression further supports its role in regulating cellular processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against Gram-positive and multidrug-resistant bacteria, suggesting a potential for therapeutic applications in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antibacterial Studies :

A study evaluated various imidazole derivatives for their antibacterial properties, revealing that some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains . This indicates a strong potential for development into new antibiotic agents. -

Cancer Research :

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines through modulation of signaling pathways such as p38 MAPK and carbonic anhydrases (CAs). Specific imidazole derivatives were identified as selective inhibitors for tumor-associated isoforms, suggesting their utility in targeted cancer therapies . -

Pharmacokinetic Studies :

Initial pharmacokinetic evaluations suggest that the compound maintains stability under physiological conditions, which is crucial for its therapeutic application. However, prolonged exposure may lead to cumulative effects that need further investigation.

Propriétés

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423769-74-8 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.